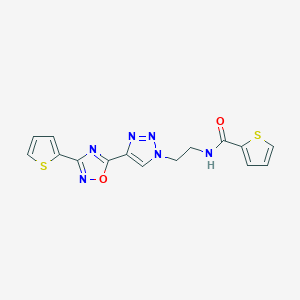

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide

Vue d'ensemble

Description

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, oxadiazole, and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves the coupling of the triazole-oxadiazole intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.

Analyse Des Réactions Chimiques

Cyclization Reactions

The synthesis of this compound involves 1,3-dipolar cycloaddition to form the triazole ring and cyclocondensation for the oxadiazole ring (Figure 1):

-

The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click" reaction.

-

The oxadiazole ring forms through cyclization of a thiophene-derived hydrazide with a carboxylic acid derivative under dehydrating agents like POCl₃ .

Example Reaction Pathway :

Nucleophilic Substitution

The ethyl linker between the triazole and carboxamide groups is introduced via nucleophilic substitution , typically using bromoethyl intermediates. For example:

Oxidation and Reduction

-

Thiophene Oxidation : The thiophene rings can undergo oxidation with H₂O₂ or m-CPBA to form sulfoxides or sulfones.

-

Oxadiazole Reduction : LiAlH₄ reduces the oxadiazole ring to an amine, though this is less common due to the compound’s stability.

Key Reaction Conditions and Reagents

Functionalized Derivatives

-

Sulfone Derivatives : Oxidation yields sulfone analogs with enhanced polarity.

-

Amine Derivatives : Reduction of the oxadiazole ring produces amines, though this is rarely utilized due to stability concerns.

Polymer and Material Precursors

The compound’s electron-deficient oxadiazole ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form conjugated polymers for optoelectronic applications.

Stability and Degradation

-

Hydrolytic Degradation : The amide bond hydrolyzes under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions at elevated temperatures (80°C) .

-

Thermal Stability : Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA).

Computational Insights

Density functional theory (DFT) studies reveal:

-

The oxadiazole ring’s LUMO (-1.8 eV) facilitates electrophilic attacks .

-

The triazole ring’s N2 atom is the most nucleophilic site (Fukui index: 0.12) .

Comparative Reactivity Table

| Structural Motif | Reactivity | Key Interactions |

|---|---|---|

| Thiophene | Electrophilic substitution (e.g., nitration) | C2 position most reactive |

| 1,2,4-Oxadiazole | Nucleophilic attack at C5 | Reacts with Grignard reagents |

| 1,2,3-Triazole | Cycloaddition, metal coordination | Binds Cu(I) in catalytic systems |

| Carboxamide | Hydrolysis, condensation | Forms Schiff bases with aldehydes |

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing thiophene and oxadiazole moieties exhibit significant antimicrobial properties. The presence of both the thiophene ring and the oxadiazole structure in N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide enhances its efficacy against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its ability to induce apoptosis in cancer cells has been documented in several studies. The mechanism of action is believed to involve the inhibition of specific pathways crucial for cancer cell survival. For instance, derivatives have been shown to downregulate proteins associated with cell proliferation and survival .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory drugs. The compound's structure allows it to interact with inflammatory pathways effectively. Research has demonstrated that it can reduce markers of inflammation in vitro and in vivo, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Pesticidal Activity

The unique chemical structure of this compound makes it a promising candidate for use as a pesticide. Its efficacy against various pests has been evaluated in agricultural studies. The compound exhibits insecticidal properties that can be beneficial for crop protection without harming beneficial insects .

Herbicidal Properties

In addition to its pesticidal activity, the compound has shown herbicidal effects against certain weed species. Studies indicate that it can inhibit the growth of specific weeds while promoting crop growth, making it an attractive option for integrated pest management strategies .

Photovoltaic Applications

This compound has potential applications in organic photovoltaics due to its ability to absorb light effectively. Research into its photophysical properties suggests that it could be used as a donor material in organic solar cells. The incorporation of this compound into photovoltaic devices may enhance their efficiency by improving charge transport properties .

Conductive Polymers

The compound's conductive properties make it suitable for use in conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability, making it valuable for electronic applications such as sensors and flexible electronics .

Mécanisme D'action

The mechanism of action of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects. The precise molecular targets and pathways depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities and exhibit comparable biological activities.

Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxamide are structurally related and have similar applications in medicinal chemistry.

Triazole Derivatives: Compounds like 1H-1,2,3-triazole-4-carboxamide are used in similar research contexts due to their bioactive properties.

Uniqueness

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of multiple heterocyclic rings in its structure, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in scientific research and potential therapeutic applications.

Activité Biologique

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity based on various research findings and studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

Key Properties:

- Molecular Weight: 359.46 g/mol

- IUPAC Name: 2-(thiophen-2-yl)-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethan-1-one

- CAS Number: Not specified

Anticancer Activity

Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit significant anticancer properties. For instance:

-

In Vitro Studies: The compound has shown antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the micromolar range, indicating potential effectiveness in cancer treatment .

Cell Line IC50 (µM) MCF7 0.65 Colon Cancer 2.41 - Mechanism of Action: The mechanism involves the activation of apoptotic pathways through the upregulation of p53 and caspase activity, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties against various pathogens:

-

Mycobacterium tuberculosis: It has been effective against both wild-type and monoresistant strains of Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent .

Strain Activity Wild-type H37Rv Active Monoresistant strains Active

Other Pharmacological Activities

The compound's derivatives have been linked to a wide range of biological activities:

- Anti-inflammatory: Research highlights the anti-inflammatory effects attributed to its thiophene and oxadiazole components.

- Analgesic Effects: Some derivatives have shown analgesic properties comparable to standard pain relief medications .

- Antioxidant Activity: The presence of thiophene rings contributes to antioxidant capabilities, which may help in combating oxidative stress-related diseases .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds containing the oxadiazole and thiophene moieties:

- Synthesis and Evaluation: A study synthesized various 1,2,4-oxadiazole derivatives and evaluated their biological activities. Among these, compounds with thiophene rings exhibited enhanced anticancer activity due to their ability to interact with key biological targets involved in tumorigenesis .

- Molecular Docking Studies: Computational studies have suggested strong interactions between these compounds and target proteins, indicating a rational basis for their anticancer efficacy .

Propriétés

IUPAC Name |

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2S2/c22-14(12-4-2-8-25-12)16-5-6-21-9-10(18-20-21)15-17-13(19-23-15)11-3-1-7-24-11/h1-4,7-9H,5-6H2,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEHJUVZSXPVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.